N-Methylsulfonyl Nimesulide
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Overview
Description
N-Methylsulfonyl Nimesulide is a chemical compound with the molecular formula C14H14N2O7S2 and a molecular weight of 386.4 g/mol . It is a derivative of nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
Nimesulide Impurity F, also known as N-Methylsulfonyl Nimesulide, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Nimesulide Impurity F acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever . This results in the alleviation of these symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Nimesulide Impurity F is the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
After oral administration, Nimesulide Impurity F is rapidly and extensively absorbed . It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . Excretion of the unchanged drug in urine and feces is negligible . Nimesulide Impurity F is mainly cleared from the body by metabolic transformation .
Result of Action
The inhibition of COX-2 by Nimesulide Impurity F results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . The compound’s action can also result in milder effects on the gastrointestinal mucosa compared to non-selective NSAIDs .
Action Environment
The action, efficacy, and stability of Nimesulide Impurity F can be influenced by various environmental factors. For instance, light exposure can lead to the photodegradation of Nimesulide . Additionally, the compound’s action can be affected by individual health profiles and the specific nature of the medical condition . Therefore, its use should be guided by individual medical assessments and overall safety considerations .
Preparation Methods
The synthesis of N-Methylsulfonyl Nimesulide involves several steps, starting with the preparation of nimesulide. One common method for synthesizing nimesulide involves the reaction of 4-nitro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The resulting product is then subjected to methylation using dimethyl sulfate or methyl iodide to obtain this compound . Industrial production methods for this compound typically involve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
N-Methylsulfonyl Nimesulide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted sulfonamides .
Scientific Research Applications
N-Methylsulfonyl Nimesulide has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in proteomics research.
Biology: The compound is studied for its potential effects on various biological pathways and processes.
Medicine: Research on this compound includes its potential therapeutic effects and mechanisms of action.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
N-Methylsulfonyl Nimesulide is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Nimesulide: The parent compound with similar anti-inflammatory properties but without the methylsulfonyl group.
Celecoxib: Another COX-2 inhibitor with a different chemical structure and mechanism of action.
Meloxicam: A selective COX-2 inhibitor with a different chemical structure and pharmacological profile.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for scientific research .
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTALLPFLVLCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-72-1 |
Source
|
Record name | N-Methylsulfonylnimesulide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLSULFONYLNIMESULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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